

# Physical properties of 3,4-Difluorobenzophenone (melting point, solubility)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Difluorobenzophenone

Cat. No.: B1332399

[Get Quote](#)

## A Technical Guide to the Physical Properties of 3,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **3,4-Difluorobenzophenone** (CAS No: 85118-07-6), a versatile fluorinated aromatic ketone. An understanding of its melting point and solubility is critical for its application in organic synthesis, materials science, and pharmaceutical development.[\[1\]](#)

## Core Physical Properties

**3,4-Difluorobenzophenone** is a white to light yellow crystalline powder at room temperature. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its core physical characteristics are summarized below.

Data Presentation: Physical Properties of **3,4-Difluorobenzophenone**

| Property          | Value                                                | Source(s)                                                   |
|-------------------|------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 85118-07-6                                           | <a href="#">[1]</a>                                         |
| Molecular Formula | C <sub>13</sub> H <sub>8</sub> F <sub>2</sub> O      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 218.20 g/mol                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White to light yellow to light orange powder/crystal | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 53 - 57 °C                                           | <a href="#">[1]</a> <a href="#">[3]</a>                     |

### Solubility Profile (Qualitative)

While specific quantitative solubility data is not extensively published, the solubility of **3,4-Difluorobenzophenone** can be inferred from its chemical structure and data on analogous compounds like 4,4'-difluorobenzophenone.[\[4\]](#)[\[5\]](#) As a general rule, compounds with similar polarities tend to dissolve one another ("like dissolves like").[\[4\]](#) Given its aromatic ketone structure, **3,4-Difluorobenzophenone** is expected to exhibit the following solubility characteristics:

| Solvent Class                                        | Expected Solubility        | Rationale                                                                                                               |
|------------------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Polar Protic Solvents (e.g., Water)                  | Insoluble/Slightly Soluble | The hydrophobic nature imparted by the aromatic rings and fluorine atoms limits interaction with water molecules.[4][5] |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble                    | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the benzophenone.              |
| Non-Polar Organic Solvents (e.g., Toluene, Hexane)   | Soluble                    | The non-polar aromatic rings of 3,4-Difluorobenzophenone interact favorably with non-polar solvents.[4]                 |
| Alcohols (e.g., Ethanol, Methanol)                   | Soluble                    | Alcohols have both polar and non-polar characteristics, allowing them to effectively solvate aromatic ketones.[5]       |

## Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like **3,4-Difluorobenzophenone**.

### 2.1. Determination of Melting Point via Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which is a key indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

**Objective:** To determine the temperature range over which **3,4-Difluorobenzophenone** transitions from a solid to a liquid.

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Calibrated thermometer
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Place a small amount of dry **3,4-Difluorobenzophenone** on a clean, dry surface. If necessary, finely powder the sample.[\[7\]](#)
- Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[\[8\]](#) Repeat until a packed column of 2-3 mm in height is achieved.
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus, adjacent to the thermometer bulb.[\[6\]](#)
- Heating:
  - For an unknown compound, a rapid initial heating (10-20°C per minute) can be used to find an approximate melting range.[\[8\]](#)
  - For a more precise measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.
- Observation and Recording:
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.

- Record the temperature ( $T_2$ ) at which the entire solid sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range from  $T_1$  to  $T_2$ . For accuracy, the determination should be repeated at least once with a fresh sample.[\[7\]](#)

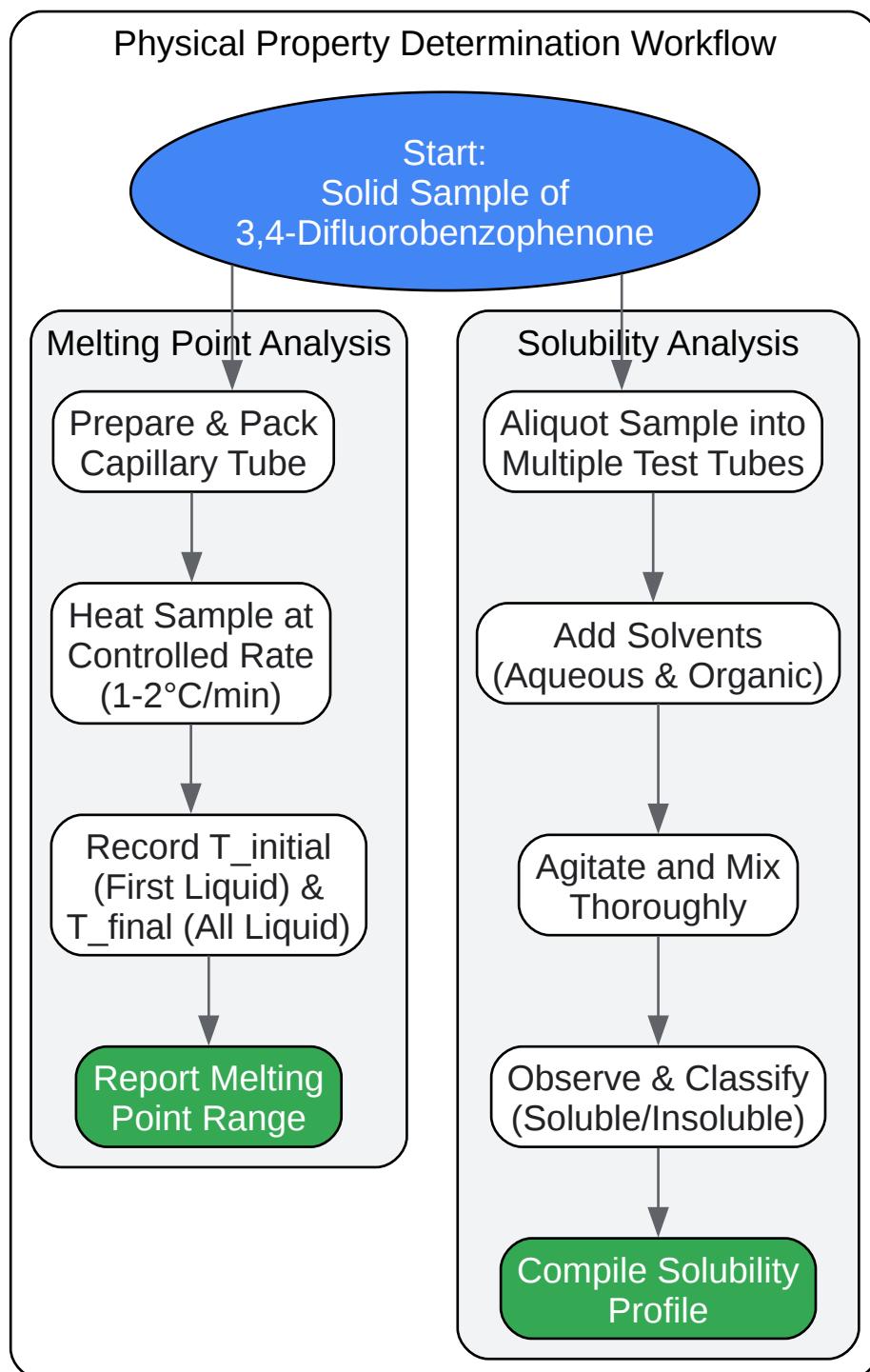
## 2.2. Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of **3,4-Difluorobenzophenone** in a range of common laboratory solvents.[\[9\]](#)

Objective: To determine the solubility of **3,4-Difluorobenzophenone** in water, acidic, basic, and organic solvents.

Apparatus:

- Small test tubes and a test tube rack
- Spatula
- Graduated cylinders or pipettes
- Vortex mixer (optional)
- Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Toluene, Acetone.


Procedure:

- Sample Preparation: For each solvent to be tested, add approximately 20-30 mg of **3,4-Difluorobenzophenone** to a clean, dry test tube.
- Solvent Addition: Add 1 mL of the selected solvent to the test tube.
- Mixing: Agitate the mixture thoroughly for 1-2 minutes. This can be done by flicking the test tube, using a vortex mixer, or gently stirring with a clean glass rod.[\[9\]](#)
- Observation: Observe the mixture against a contrasting background.
  - Soluble: The solid completely disappears, leaving a clear solution.

- Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
- Insoluble: The solid does not appear to dissolve at all.
- Recording: Record the observations for each solvent tested. For aqueous tests where the compound is insoluble, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively (though none are expected for this compound).[9]

## Visualization of Experimental Workflow

The logical flow for characterizing the primary physical properties of a solid organic compound like **3,4-Difluorobenzophenone** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point and solubility of **3,4-Difluorobenzophenone**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Difluorobenzophenone | 85118-07-6 | Benchchem [benchchem.com]
- 3. 3,4-Difluorobenzophenone | 85118-07-6 | TCI AMERICA [tcichemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4,4'-Difluorobenzophenone | 345-92-6 | TCI AMERICA [tcichemicals.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physical properties of 3,4-Difluorobenzophenone (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332399#physical-properties-of-3-4-difluorobenzophenone-melting-point-solubility>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)